BenchChemオンラインストアへようこそ!

Methyl 2-amino-2-(4-hydroxyphenyl)propionate

Neuropharmacology Catecholamine depletion Tyrosine hydroxylase inhibition

Select this specific methyl ester prodrug (CAS 4502-13-0) for unmatched BBB penetration—achieving 95% maximal brain dopamine synthesis inhibition within 30 min vs. hours for the free acid. The only validated tool for acute endogenous dopamine depletion in human PET neuroimaging (standardized 4.5–5.25 g oral protocol) and the exclusive intranasal formulation for preclinical Parkinson's prodromal diagnosis. Irreplaceable for catecholamine-specific circuit dissection where non-selective depletors (reserpine) confound results. Verify enantiomeric specification for your protocol; custom synthesis available.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
Cat. No. B7862544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-(4-hydroxyphenyl)propionate
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)O)(C(=O)OC)N
InChIInChI=1S/C10H13NO3/c1-10(11,9(13)14-2)7-3-5-8(12)6-4-7/h3-6,12H,11H2,1-2H3
InChIKeyOCJYCTHTNAOLIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-2-(4-hydroxyphenyl)propionate: Procurement-Ready Identity and Core Features


Methyl 2-amino-2-(4-hydroxyphenyl)propionate (CAS 4502-13-0), widely cited as α-methyl-para-tyrosine methyl ester (AMPT methyl ester) or H 44/68, is a synthetic, non-endogenous tyrosine analog classified as a competitive, reversible inhibitor of tyrosine hydroxylase—the rate-limiting enzyme in catecholamine biosynthesis [1] [2]. The methyl ester prodrug strategy markedly enhances lipophilicity relative to the corresponding free acid, enabling more rapid and extensive penetration across the blood–brain barrier to produce potent, titratable depletion of brain dopamine and norepinephrine [3]. These properties have established this compound as the gold-standard tool for experimental catecholamine depletion across behavioral neuroscience, neuroimaging, and clinical translational research [4].

Why Methyl 2-Amino-2-(4-hydroxyphenyl)propionate Cannot Be Replaced by Common Tyrosine Analogs


Substituting methyl 2-amino-2-(4-hydroxyphenyl)propionate with the free acid α-methyl-p-tyrosine (α-MPT), natural L-tyrosine methyl ester, or other hydroxylase inhibitors yields fundamentally different experimental outcomes. The methyl ester serves as a lipophilic prodrug that is rapidly hydrolyzed in vivo to α-MPT; however, the intact ester penetrates the blood–brain barrier far more efficiently than the free acid, achieving brain tyrosine hydroxylase inhibition within 30 minutes of intraperitoneal injection versus hours for the free acid [1] [2]. Natural L-tyrosine methyl ester (H-Tyr-OMe) lacks the α-methyl substituent and acts as a substrate for catecholamine synthesis rather than an inhibitor, making it unusable for depletion studies [3]. The quantitative evidence below demonstrates that these structural differences translate into irreplaceable pharmacological specificity.

Quantitative Differentiation Evidence: Methyl 2-Amino-2-(4-hydroxyphenyl)propionate vs. Closest Analogs


Superior Catecholamine Synthesis Inhibition Potency vs. L-Tyrosine Methyl Ester and Free Acid α-MPT

Methyl 2-amino-2-(4-hydroxyphenyl)propionate (as α-MT methyl ester HCl, H 44/68) produces maximal brain dopamine synthesis inhibition of 95% and noradrenaline synthesis inhibition of 80% at a dose of 1.628 mmoles/kg i.p. in rats, with an ED50 for dopamine synthesis inhibition of 0.057 mmoles/kg [1]. In contrast, L-tyrosine methyl ester (H-Tyr-OMe, CAS 1080-06-4) is an endogenous amino acid ester that functions as a substrate precursor—not an inhibitor—and actually increases catecholamine synthesis when administered [2]. The free acid α-methyl-p-tyrosine (α-MPT, CAS 658-48-0), while also a tyrosine hydroxylase inhibitor, exhibits markedly slower brain penetration kinetics due to its lower lipophilicity, with detectable brain levels lagging behind plasma levels by several hours [3].

Neuropharmacology Catecholamine depletion Tyrosine hydroxylase inhibition

Clinically Validated Brain Dopamine Depletion: Human Striatal Dopamine Reduction Quantified by PET Imaging

In human studies, oral administration of α-methyl-para-tyrosine methyl ester (AMPT) at a total dose of 4.5–5.25 g over 25–29 hours produces measurable depletion of striatal endogenous dopamine, confirmed by increased [¹¹C]raclopride binding potential (reflecting reduced synaptic dopamine occupying D2 receptors) [1] [2]. This protocol is the established clinical standard for acute dopamine depletion in neuropsychiatric research. No alternative tyrosine hydroxylase inhibitor—including the free acid α-MPT alone—achieves this magnitude of brain dopamine depletion at clinically tolerated oral doses with comparable pharmacokinetic reliability [3]. Reserpine, a vesicular monoamine transporter inhibitor, produces non-selective, irreversible depletion of all monoamines and cannot serve as a titratable, short-term tool [4].

Molecular imaging Dopamine D2 receptor PET Clinical neuroscience

Mechanistic Selectivity in Behavioral Pharmacology: Catecholamine-Specific Signal vs. Serotonergic Confounds

In mechanistic antidepressant studies, pretreatment with methyl 2-amino-2-(4-hydroxyphenyl)propionate (AMPT methyl ester, 100 mg/kg i.p.) selectively abolishes catecholamine-dependent behavioral effects without affecting serotonergic contributions. For example, the antidepressant-like effect of gallic acid in the tail suspension test was reversed by AMPT methyl ester (100 mg/kg i.p.) but was unaffected by the serotonin synthesis inhibitor p-chlorophenylalanine methyl ester (PCPA) in certain protocols, and conversely, effects of serotonergic compounds were not blocked by AMPT [1] [2]. This pharmacological dissection is impossible with broad-spectrum depletors like reserpine, which simultaneously eliminates all monoamine stores and prevents mechanistic attribution [3].

Behavioral pharmacology Monoamine depletion Antidepressant mechanism

Reversible, Titratable Dopamine Depletion for Preclinical Parkinson's Disease Diagnostic Provocation

Intranasal administration of methyl 2-amino-2-(4-hydroxyphenyl)propionate (αMPTME) in a gel formulation produces reversible, dose-titratable reduction of striatal dopamine to the clinically relevant 30% threshold without causing persistent motor deficits in preclinical Parkinson's disease models [1]. In the MPTP mouse model of Parkinson's disease at preclinical stage, intranasal αMPTME reduced striatal dopamine to the ~30% threshold, transiently unmasking motor symptoms that were otherwise absent—demonstrating its utility as a provocative diagnostic agent [1]. The free acid α-MPT cannot be effectively delivered by this route due to poor solubility and insufficient brain penetration, while L-tyrosine methyl ester would paradoxically increase dopamine synthesis rather than deplete it [2].

Parkinson's disease Early diagnosis Provocative testing

Well-Characterized Physical-Chemical Identity Simplifying Procurement Specification

Methyl 2-amino-2-(4-hydroxyphenyl)propionate (free base) has a molecular weight of 209.24 g/mol (C₁₁H₁₅NO₃) . The hydrochloride salt (CAS 7361-31-1, α-methyl-DL-tyrosine methyl ester hydrochloride) is the most commonly procured form, with a molecular weight of 245.7 g/mol (C₁₁H₁₆ClNO₃), melting point ~192 °C (decomposition), and aqueous solubility of approximately 50 mg/mL [1]. Commercial suppliers including Sigma-Aldrich offer this compound at ≥95% purity (HPLC) . These well-defined identity parameters support straightforward lot-to-lot quality verification and reduce procurement risk compared to less-characterized custom analogs.

Chemical procurement Purity specification Quality control

High-Value Application Scenarios Where Methyl 2-Amino-2-(4-hydroxyphenyl)propionate Is the Irreplaceable Choice


Acute CNS Catecholamine Depletion for Behavioral and Neuroimaging Studies

Researchers designing experiments that require rapid, reversible, and catecholamine-selective depletion in the central nervous system must select methyl 2-amino-2-(4-hydroxyphenyl)propionate (AMPT methyl ester). The compound achieves 95% maximal brain dopamine synthesis inhibition within 30 minutes of i.p. administration in rodents and maintains depletion for 12–16 hours [1]. In human PET neuroimaging, the standardized oral AMPT protocol (4.5–5.25 g over 25–29 hours) provides the only validated method for acute endogenous dopamine depletion, enabling quantification of dopamine D2 receptor occupancy by endogenous ligand [2]. No free acid, natural amino acid ester, or vesicular depletor can replicate this combination of speed, selectivity, reversibility, and clinical validation.

Preclinical Diagnostic Provocation Testing for Early Parkinson's Disease

The intranasal αMPTME gel formulation represents a first-in-class provocative diagnostic approach for preclinical Parkinson's disease. By reversibly reducing striatal dopamine to the 30% symptomatic threshold, it unmasks latent motor deficits in dopamine-depleted but asymptomatic animals—enabling diagnosis before irreversible neurodegeneration has occurred [3]. This application is exclusive to the methyl ester form; the free acid cannot achieve sufficient brain concentrations via the intranasal route, and alternative dopamine-depleting agents either lack reversibility (MPTP, 6-OHDA) or are mechanistically inappropriate (L-tyrosine esters increase dopamine synthesis) [3].

Monoamine-Specific Mechanistic Dissection in Antidepressant and Analgesic Drug Discovery

In pharmacological mechanism-of-action studies, pretreatment with AMPT methyl ester (100 mg/kg i.p.) provides catecholamine-specific circuit inactivation that is essential for attributing behavioral effects to dopaminergic/noradrenergic vs. serotonergic pathways. Published studies have demonstrated that AMPT methyl ester selectively abolishes the antidepressant-like effects of compounds acting through catecholamine mechanisms (e.g., gallic acid, tofisopam, agomelatine) while leaving serotonergic-mediated effects intact [4] [5]. This mechanistic dissection cannot be achieved with non-selective depletors such as reserpine, which simultaneously eliminates all monoamine signals and yields uninterpretable behavioral results [1].

Quote Request

Request a Quote for Methyl 2-amino-2-(4-hydroxyphenyl)propionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.